1-Isopropyl-1H-indol-7-amine chemical structure and physical properties
1-Isopropyl-1H-indol-7-amine chemical structure and physical properties
1-Isopropyl-1H-indol-7-amine: A Comprehensive Technical Guide on Structure, Synthesis, and Physicochemical Properties
Executive Summary
In the landscape of modern medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds for drug discovery, frequently appearing in antimicrobial, antiviral, and anticancer agents[1]. Among its functionalized derivatives, 1-Isopropyl-1H-indol-7-amine represents a highly versatile building block. The strategic placement of an isopropyl group at the N1 position introduces specific steric bulk and lipophilicity, which can dramatically alter the pharmacokinetic profile and target-binding conformation of the molecule. Concurrently, the primary amine at the C7 position provides an optimal vector for late-stage functionalization, enabling the rapid construction of diverse chemical libraries[1].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating guide to the physicochemical properties, synthetic methodologies, and analytical characterization of 1-Isopropyl-1H-indol-7-amine.
Chemical Structure & Physicochemical Properties
The structural motif of 1-Isopropyl-1H-indol-7-amine is characterized by an electron-rich aromatic system. The electron-donating nature of both the N-isopropyl group and the 7-amino group significantly increases the electron density of the indole core, particularly at the C3 position, making it susceptible to electrophilic aromatic substitution if not carefully controlled during downstream reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 1-propan-2-ylindol-7-amine |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Canonical SMILES | CC(C)N1C=CC2=C1C(=CC=C2)N |
| InChI Key | LBQTZSHAUOKQQN-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 1 (Indole nitrogen is sterically hindered and part of the aromatic system) |
| Physical State | Solid to viscous oil (dependent on ambient temperature and purity) |
Synthetic Methodologies & Manufacturing Protocols
The synthesis of 1-Isopropyl-1H-indol-7-amine is most efficiently achieved via a robust two-step sequence starting from commercially available 7-nitroindole. This pathway ensures high regioselectivity and overall yield by decoupling the N-alkylation step from the reduction of the nitro group[2][3].
Synthetic workflow for 1-Isopropyl-1H-indol-7-amine via N-alkylation and reduction.
Step 1: N-Alkylation of 7-Nitroindole
The first step involves the deprotonation of the weakly acidic indole N-H (pKa ~16.2) to form a highly nucleophilic indolide anion, which subsequently undergoes an SN2 reaction with isopropyl bromide[2].
Protocol:
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Preparation: Charge a flame-dried, round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.
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Deprotonation: Add a solution of 7-nitroindole (1.0 eq) in anhydrous DMF dropwise. Causality: Dropwise addition at 0 °C is critical to control the exothermic evolution of hydrogen gas and prevent the thermal degradation of the solvent[2].
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Activation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation, indicated by a deep color change and cessation of gas evolution.
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Alkylation: Cool the reaction mixture back to 0 °C and add isopropyl bromide (1.5 eq) dropwise. Warm to room temperature and stir for 4–6 hours.
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Workup: Monitor by Thin Layer Chromatography (TLC). Upon complete consumption of the starting material, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude intermediate (1-isopropyl-7-nitroindole) via flash column chromatography on silica gel.
Step 2: Catalytic Hydrogenation
The nitro group is reduced to a primary amine using palladium-catalyzed hydrogenation. This method is preferred over metal-acid reductions (e.g., Fe/HCl) as it is atom-economical, avoids harsh acidic conditions that could promote unwanted side reactions, and simplifies purification[3].
Protocol:
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Setup: Dissolve the purified 1-isopropyl-7-nitroindole in absolute ethanol.
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Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C, 10 wt%). Causality: Purging with nitrogen is a mandatory safety step; dry Pd/C is pyrophoric and can ignite ethanol vapors upon contact with atmospheric oxygen[4].
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature.
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Monitoring: The reaction is typically complete within 2–4 hours. Monitor via TLC or LC-MS to ensure no hydroxylamine intermediates remain.
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Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, colloidal Pd/C particles that would otherwise pass through standard filter paper, ensuring a metal-free product[4][5].
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Isolation: Concentrate the filtrate in vacuo to yield 1-Isopropyl-1H-indol-7-amine as a high-purity solid or viscous oil.
Structural Biology & Pharmacophore Utility
In drug design, the 1-isopropyl-1H-indol-7-amine scaffold acts as a rigid, shape-specific anchor. The isopropyl group restricts the rotational degrees of freedom when the molecule binds to hydrophobic pockets in target proteins (e.g., kinases or tubulin binding sites)[3]. The 7-amino group serves as the primary diversification point. Because it is electronically conjugated with the indole ring, its nucleophilicity is slightly attenuated compared to aliphatic amines, yet it remains highly reactive toward strong electrophiles[5].
Key derivatization pathways for the 7-amino group of 1-Isopropyl-1H-indol-7-amine.
Analytical Characterization
To validate the structural integrity and purity of the synthesized 1-Isopropyl-1H-indol-7-amine, the following analytical suite is required:
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The isopropyl group is the diagnostic handle. Look for a distinct septet at ~4.80 ppm (1H, -CH-) and a strong doublet at ~1.45 ppm (6H, -CH₃). The primary amine (-NH₂) will appear as a broad singlet around 5.00–5.50 ppm, which will disappear upon D₂O exchange. The aromatic protons of the indole core will display a characteristic coupling pattern between 6.30 and 7.50 ppm[5][6].
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Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) should yield a distinct pseudo-molecular ion peak [M+H]⁺ at m/z 175.1.
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High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (containing 0.1% Trifluoroacetic acid). A single sharp peak with an Area Under Curve (AUC) >95% validates the compound for downstream biological assays.
References
- BenchChem. "1-Isopropyl-1H-indol-7-amine | For Research." BenchChem Product Catalog.
- BenchChem. "Application Notes and Protocols for the Derivatization of the 7-Nitroindole Scaffold." BenchChem Technical Resources.
- ACS Publications. "Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle." Journal of Medicinal Chemistry.
- NIH PMC. "Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs." National Library of Medicine.
Sources
- 1. 1-Isopropyl-1H-indol-7-amine| For Research [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5192-04-1 | 7-Aminoindole | Amines | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Nitro-1H-indole-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]
